(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
Description
(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS No. 879500-49-9) is a chiral α-amino acid derivative featuring an ortho-methylphenyl (o-tolyl) group attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . The compound is typically supplied as a crystalline solid with ≥95% purity and is widely used in pharmaceutical and agrochemical research due to its structural versatility . The ortho-methyl substituent introduces steric effects that influence molecular interactions, distinguishing it from para- or meta-substituted analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ortho-toluidine, which is subjected to a series of reactions to introduce the amino and carboxylic acid functionalities.
Formation of Intermediate: Ortho-toluidine is first reacted with glyoxylic acid under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield (S)-2-Amino-2-(o-tolyl)acetic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access.
Pathways Involved: It may influence metabolic pathways by altering the activity of key enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
Positional Isomers of Tolyl Groups
- (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride (CAS 1204705-08-7): Molecular Formula: C₉H₁₂ClNO₂ (identical to o-tolyl variant). Key Difference: The methyl group is in the para position, reducing steric hindrance compared to the ortho isomer. This positional change may enhance binding to enzymes or receptors requiring planar aromatic interactions .
- (S)-2-Amino-2-(m-tolyl)acetic Acid Hydrochloride: Molecular Formula: C₉H₁₂ClNO₂. Key Difference: The methyl group in the meta position balances steric and electronic effects. This isomer may exhibit intermediate binding affinity compared to ortho and para derivatives .
Halogen-Substituted Analogs
- 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride: Molecular Formula: C₈H₈ClF₂NO₂. Key Difference: Fluorine atoms at the 2- and 6-positions introduce electron-withdrawing effects, increasing polarity and altering hydrogen-bonding capabilities. This compound is used in collagenase inhibition studies, where substituent position affects IC₅₀ values .
- 2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride (CAS 1105679-25-1): Molecular Formula: C₈H₈Cl₃NO₂. Molecular Weight: 256.51 g/mol. Key Difference: Chlorine atoms at the 3- and 4-positions enhance lipophilicity and may improve membrane permeability. Docking studies suggest such analogs form π-π interactions with tyrosine residues in enzymes (e.g., collagenase) .
Heteroaromatic Analogs
- 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride: Molecular Formula: C₇H₉ClN₂O₂. Key Difference: The pyridyl group introduces basic nitrogen, enabling additional hydrogen bonding or coordination with metal ions. This property is exploited in metalloenzyme inhibitor design .
Stereochemical and Functional Group Variants
- (R)-2-Amino-2-(2-chlorophenyl)acetic Acid Hydrochloride (CAS 1045712-21-7): Molecular Formula: C₈H₉Cl₂NO₂. Key Difference: The R-configuration at the chiral center results in enantiomer-specific biological activity. For example, the (S)-enantiomer may exhibit higher affinity for target proteins .
- 2-Morpholino-2-phenylacetic Acid Hydrochloride: Molecular Formula: C₁₂H₁₇ClN₂O₃. Key Difference: Replacement of the amino group with a morpholino moiety alters solubility and bioavailability. Such derivatives are explored as prodrugs or for sustained-release formulations .
Bulky and Bicyclic Derivatives
- (2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride: Molecular Formula: C₈H₁₁ClF₃NO₂. Key Difference: The bicyclo[1.1.1]pentane group introduces three-dimensional rigidity, mimicking peptide bonds in drug design. This structure enhances metabolic stability compared to flexible o-tolyl analogs .
- (S)-2-Amino-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic Acid Hydrochloride: Key Difference: The adamantane group provides high lipophilicity and thermal stability, making it suitable for CNS-targeting therapeutics .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Halogenated analogs (e.g., dichloro derivatives) exhibit stronger enzyme inhibition due to electron-withdrawing effects, as seen in collagenase studies (ΔG = -6.4 to -6.5 kcal/mol) .
- Stereochemistry: Enantiomers like (R)-2-amino-2-(2-chlorophenyl)acetic acid HCl show divergent biological activities, emphasizing the need for chiral resolution in drug development .
Biological Activity
(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound features an amino group, a carboxylic acid group, and an o-tolyl side chain, which contributes to its unique properties. Its potential applications span various fields, including medicinal chemistry, biochemistry, and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can influence metabolic pathways related to amino acid metabolism.
- Neurotransmitter Modulation : Due to its structural similarity to natural amino acids, this compound may influence neurotransmitter systems, potentially exhibiting neuroprotective effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Significant |
| Escherichia coli | Not observed | None |
| Candida albicans | 32 µg/mL | Significant |
| Cryptococcus neoformans | 32 µg/mL | Significant |
These results indicate that while the compound exhibits activity against certain Gram-positive bacteria and fungi, it lacks efficacy against Gram-negative bacteria .
Enzyme Interaction Studies
The interaction studies involving this compound have focused on its binding affinity with various receptors and enzymes. Preliminary findings suggest that it may modulate neurotransmitter release or receptor activity. This modulation could have implications for drug design targeting neurological disorders .
Case Studies
- Neuroprotective Effects : A study investigated the potential neuroprotective effects of this compound in cellular models of neurodegeneration. The findings indicated that the compound could reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases .
- Enzyme Kinetics : Another research effort explored the compound's role as a substrate for studying enzyme kinetics. It was found to influence the activity of specific enzymes involved in amino acid metabolism, highlighting its potential utility in metabolic studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Aminomethylation : Utilizing arylacetic acid esters in high yields.
- Chiral Resolution : Employing chiral catalysts to achieve enantioselectivity in synthesis processes.
These methods are crucial for producing the compound with desired purity and biological activity .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride in academic research?
- Methodological Answer: A common approach involves:
- Amino Group Protection : Use Boc anhydride to protect the amino group of a chiral starting material (e.g., L-alanine) to prevent unwanted side reactions .
- Coupling : React the protected amino acid with an o-tolyl derivative using coupling agents like HATU or EDC to form the desired intermediate .
- Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine .
- Salt Formation : Treat the product with hydrochloric acid in a solvent like diethyl ether to form the hydrochloride salt, enhancing solubility and stability .
- Purification : Isolate the product via filtration and wash with sodium bicarbonate and sodium chloride to remove impurities .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer:
- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., L-alanine) to maintain stereochemical integrity .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC analysis to separate enantiomers .
- Circular Dichroism (CD) : Verify optical activity to confirm retention of the (S)-configuration .
Q. What analytical techniques are suitable for characterizing purity and structure?
- Methodological Answer:
- HPLC : Assess purity (≥95%) using reverse-phase columns with UV detection at 210–220 nm .
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on aromatic (o-tolyl) and α-proton signals .
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
- Emergency Protocols : Rinse affected areas with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance coupling efficiency .
- Catalyst Selection : Evaluate palladium or copper catalysts for cross-coupling reactions involving o-tolyl groups .
- Temperature Control : Optimize reaction temperatures (e.g., 0–25°C) to minimize racemization during deprotection .
Q. How does the ortho-substituted tolyl group influence physicochemical properties compared to para-substituted analogs?
- Methodological Answer:
- Solubility : Ortho-substitution introduces steric hindrance, reducing aqueous solubility compared to para-isomers. Use co-solvents (e.g., DMSO) to improve dissolution .
- Stability : Ortho-substituents may increase susceptibility to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
- Crystallinity : Compare X-ray diffraction patterns to assess differences in crystal packing due to steric effects .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer:
- 2D NMR : Use H-C HSQC and HMBC to resolve overlapping signals from the o-tolyl group and α-carbon .
- Computational Modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra .
Q. How is this compound applied in drug discovery or enzyme interaction studies?
- Methodological Answer:
- Enzyme Inhibition Assays : Test as a competitive inhibitor for amino acid-processing enzymes (e.g., aminotransferases) using fluorometric or colorimetric substrates .
- Peptide Mimetics : Incorporate into peptide backbones to study steric effects on receptor binding .
- Prodrug Development : Evaluate hydrochloride salt stability under physiological pH (e.g., PBS) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
